4-(4-Ethynylphenyl)morpholine chemical properties
4-(4-Ethynylphenyl)morpholine chemical properties
An In-depth Technical Guide to 4-(4-Ethynylphenyl)morpholine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(4-ethynylphenyl)morpholine, a versatile building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, established synthesis protocols, characteristic reactivity, and its burgeoning applications in drug discovery and beyond. This document is designed to serve as a practical resource for scientists, offering both foundational knowledge and actionable experimental insights.
Core Molecular Profile and Physicochemical Properties
4-(4-Ethynylphenyl)morpholine is a bifunctional organic compound featuring a terminal alkyne group and a morpholine moiety attached to a central phenyl ring. This unique combination of functional groups makes it a highly valuable synthon for constructing more complex molecular architectures.
The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility and metabolic stability.[1][2][3] The terminal alkyne serves as a versatile chemical handle, enabling a wide range of transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").
Chemical Identifiers and Basic Properties
A summary of the key identifiers and physical properties for 4-(4-ethynylphenyl)morpholine is presented below. This data is essential for substance identification, procurement, and safe handling.
| Property | Value | Source |
| IUPAC Name | 4-(4-ethynylphenyl)morpholine | [] |
| CAS Number | 41876-72-6 | |
| Molecular Formula | C₁₂H₁₃NO | [] |
| Molecular Weight | 187.24 g/mol | [] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Sealed in dry, 2-8°C |
Computed Physicochemical Data
Computational models provide valuable predictions for a molecule's behavior in biological and chemical systems. The following table lists key computed properties that are particularly relevant for drug development professionals.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 12.5 Ų | [] |
| LogP (Octanol-Water Partition Coefficient) | 1.57 | [] |
| Hydrogen Bond Acceptor Count | 2 | [] |
| Hydrogen Bond Donor Count | 0 | [] |
| Rotatable Bond Count | 2 | [] |
| Exact Mass | 187.099714 g/mol | [] |
Synthesis and Reaction Chemistry
The synthesis of 4-(4-ethynylphenyl)morpholine is most efficiently achieved through palladium-catalyzed cross-coupling chemistry. Its subsequent reactivity is dominated by the transformations of its two primary functional groups.
Recommended Synthesis: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[5][6] This reaction provides a direct and high-yielding pathway to 4-(4-ethynylphenyl)morpholine from commercially available starting materials. The most common route involves coupling an aryl halide, such as 4-(4-bromophenyl)morpholine, with a source of acetylene.
The reaction proceeds via two interconnected catalytic cycles involving palladium and copper(I) co-catalysts.[5][6] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium complex.[6][7]
Caption: General workflow for the synthesis of 4-(4-ethynylphenyl)morpholine.
Detailed Experimental Protocol
Causality: This protocol utilizes 4-(4-bromophenyl)morpholine as the aryl halide due to its commercial availability and appropriate reactivity.[8] Trimethylsilylacetylene is used as the alkyne source; the bulky TMS group prevents self-coupling (Glaser coupling), a common side reaction with terminal alkynes, and is easily removed in a subsequent step.[7] A palladium/copper co-catalyst system is employed for optimal reaction efficiency under mild conditions.[9]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(4-bromophenyl)morpholine (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) as both the solvent and the base. The base is crucial to neutralize the hydrogen halide byproduct formed during the reaction.[7]
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the mixture via syringe and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude residue in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 1-2 hours.
-
Purification: After deprotection is complete (monitored by TLC), remove the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure 4-(4-ethynylphenyl)morpholine.
Core Reactivity
The utility of 4-(4-ethynylphenyl)morpholine as a building block stems from the distinct reactivity of its functional groups.
-
Terminal Alkyne: The C≡C-H bond is the primary site of reactivity.
-
Cross-Coupling Reactions: It can readily participate in further Sonogashira couplings with other aryl or vinyl halides.
-
Click Chemistry: It undergoes highly efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a common linkage in medicinal chemistry.
-
Metalation: The terminal proton is weakly acidic and can be deprotonated with a strong base to form an acetylide, which is a potent nucleophile.
-
-
Morpholine Ring: The nitrogen atom behaves as a tertiary amine.
-
Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to form salts with acids.[10][11]
-
Nucleophilicity: While the electron-withdrawing effect of the phenyl ring and the ether oxygen reduces its nucleophilicity compared to simple secondary amines like piperidine, it can still participate in certain nucleophilic reactions.[10]
-
Applications in Research and Development
The unique structure of 4-(4-ethynylphenyl)morpholine makes it a valuable intermediate in several areas of chemical research, particularly in the synthesis of biologically active molecules.
Medicinal Chemistry Scaffold
The morpholine moiety is a well-established "privileged structure" that frequently appears in approved drugs and clinical candidates.[3][12] Its presence can confer favorable properties such as:
-
Improved Solubility: The polar ether and amine functionalities can enhance aqueous solubility.
-
Metabolic Stability: The ring is generally resistant to metabolic degradation.
-
Receptor Interaction: The nitrogen atom can act as a hydrogen bond acceptor, facilitating binding to biological targets.[1]
4-(4-Ethynylphenyl)morpholine serves as a pre-formed scaffold that combines this beneficial morpholine ring with a versatile alkyne handle, allowing for its efficient incorporation into larger molecules through convergent synthesis strategies.
Role in Bioactive Compound Synthesis
Patents have cited 4-(4-ethynylphenyl)morpholine as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. These include:
-
Modulators of Toll-like Receptor (TLR) Signaling: Molecules designed to modulate the immune response.[]
-
Inhibitors of β-catenin / T-cell factor (TCF) Protein-Protein Interaction: A target of interest in oncology, particularly for cancers driven by the Wnt signaling pathway.[]
The general workflow for utilizing this building block in a drug discovery context is illustrated below.
Caption: Use of 4-(4-ethynylphenyl)morpholine in fragment-based drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-(4-ethynylphenyl)morpholine.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[]
-
Signal Word: Warning.[]
-
Pictogram: GHS07 (Exclamation Mark).
-
Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[]
Conclusion
4-(4-Ethynylphenyl)morpholine is a strategically important chemical building block for research and development. Its synthesis is straightforward via well-established Sonogashira coupling protocols. The presence of both the privileged morpholine scaffold and a highly versatile terminal alkyne handle provides chemists with a powerful tool for the efficient construction of complex molecules, particularly in the pursuit of novel therapeutic agents. This guide has outlined its core properties, synthesis, and applications, providing a solid foundation for its use in the laboratory.
References
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
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PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
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PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
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PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
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ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]
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PubChem. 4-(4-Bromophenyl)morpholine. [Link]
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Sciencemadness Wiki. Morpholine. [Link]
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